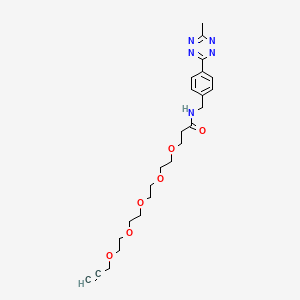

Methyltetrazine-amido-PEG5-alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O6/c1-3-9-31-11-13-33-15-17-35-18-16-34-14-12-32-10-8-23(30)25-19-21-4-6-22(7-5-21)24-28-26-20(2)27-29-24/h1,4-7H,8-19H2,2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZFOEAHYKQSRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyltetrazine-amido-PEG5-alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-amido-PEG5-alkyne is a heterobifunctional linker molecule integral to the fields of bioconjugation, chemical biology, and drug development. Its unique structure, featuring a methyltetrazine moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group, enables precise and efficient covalent bonding to other molecules. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use.

This molecule is particularly valuable for its role in "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yield. The methyltetrazine group participates in an exceptionally fast inverse-electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO) derivatives. Concurrently, the alkyne group can undergo a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) with azide-functionalized molecules. The central PEG5 spacer enhances aqueous solubility, reduces aggregation, and provides a flexible linkage between conjugated species.

A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component is critical for the proper orientation and interaction of the target protein and the E3 ligase, and this compound offers a versatile platform for PROTAC synthesis.

Core Properties and Specifications

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₃₃N₅O₆ | [1] |

| Molecular Weight | 487.55 g/mol | [1] |

| Purity | ≥95% to >98% | [2][3] |

| Appearance | Red oil or solid | [4] |

| Solubility | Soluble in water, DMSO, DCM, DMF | [5] |

| Storage Conditions | -20°C, stored under nitrogen | [6] |

Reaction Kinetics

The primary utility of the methyltetrazine moiety lies in its rapid reaction with trans-cyclooctene (TCO). This bioorthogonal reaction is characterized by its exceptionally fast kinetics.

| Reaction | Second-Order Rate Constant (k₂) | Conditions | Source(s) |

| Methyltetrazine + trans-cyclooctene (TCO) | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | [7] |

Chemical Structure and Reaction Mechanisms

The structure of this compound is central to its function, providing two distinct reactive handles.

Caption: Chemical structure of this compound.

The two primary click chemistry reactions enabled by this linker are the inverse-electron-demand Diels-Alder (iEDDA) reaction and the azide-alkyne cycloaddition.

Caption: Bioorthogonal reactions of this compound.

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: General Protein Labeling via iEDDA Reaction

This protocol describes the conjugation of this compound to a TCO-functionalized protein.

Materials:

-

TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Desalting column

Procedure:

-

Prepare a stock solution of this compound: Dissolve the linker in anhydrous DMSO to a concentration of 10 mM.

-

Reaction setup: In a microcentrifuge tube, add the TCO-functionalized protein.

-

Initiate the reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

-

Purification: Remove the excess, unreacted linker using a desalting column equilibrated with the desired storage buffer.

-

Characterization: Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Protocol 2: PROTAC Synthesis via Sequential Click Chemistry

This protocol outlines a general strategy for synthesizing a PROTAC using this compound as the linker.

Materials:

-

Azide-functionalized ligand for the target protein

-

TCO-functionalized ligand for an E3 ubiquitin ligase

-

This compound

-

Copper(II) sulfate (B86663)

-

Sodium ascorbate (B8700270)

-

TBTA (tris(benzyltriazolylmethyl)amine) or other copper-chelating ligand

-

Anhydrous DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., HPLC)

Procedure:

-

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the azide-functionalized target protein ligand and a slight molar excess of this compound in a mixture of t-butanol and water.

-

Prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.

-

Add the copper/ascorbate solution to the ligand/linker mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, purify the resulting methyltetrazine-functionalized ligand by HPLC.

-

-

Step 2: Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

-

Dissolve the purified methyltetrazine-functionalized ligand and a molar equivalent of the TCO-functionalized E3 ligase ligand in a suitable solvent (e.g., DMSO or a mixture of organic solvent and aqueous buffer).

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule by HPLC.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.

Caption: General experimental workflow for bioconjugation.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its dual functionality, combined with the favorable properties of the PEG spacer, makes it an ideal choice for a wide range of applications, from fundamental biological studies to the development of novel therapeutics like PROTACs. The high efficiency and bioorthogonality of the click reactions it enables allow for precise and reliable bioconjugation in complex biological environments. By understanding its core properties and following established protocols, researchers can effectively leverage this molecule to advance their scientific goals.

References

- 1. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. EP1776143B1 - Bifunctional derivatives of polyethylene glycol, their preparation and use - Google Patents [patents.google.com]

- 7. precisepeg.com [precisepeg.com]

The Core Mechanism of Methyltetrazine Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and practical application of methyltetrazine click chemistry, a cornerstone of bioorthogonal chemistry. Its exceptional reaction speed and biocompatibility have established it as an invaluable tool in chemical biology, drug development, and molecular imaging.

The Reaction Mechanism: Inverse-Electron-Demand Diels-Alder Cycloaddition

Methyltetrazine click chemistry proceeds via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2] In this reaction, the electron-poor 1,2,4,5-tetrazine (B1199680) (specifically, a methyltetrazine derivative) acts as the diene and reacts with an electron-rich dienophile.[3] The most common dienophiles used in conjunction with methyltetrazines are strained alkenes and alkynes, such as trans-cyclooctenes (TCO) and norbornenes.[1][4]

The reaction is characterized by its exceptionally fast kinetics and the absence of a need for a cytotoxic catalyst, such as copper, making it highly suitable for applications in living systems.[1][5] The process is irreversible and forms a stable dihydropyridazine (B8628806) product, releasing nitrogen gas as the only byproduct.[2]

The general mechanism with a trans-cyclooctene (B1233481) (TCO) dienophile is as follows:

-

[4+2] Cycloaddition: The tetrazine and TCO undergo a rapid [4+2] cycloaddition to form a highly strained tricyclic intermediate.

-

Retro-Diels-Alder: This intermediate then undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of nitrogen (N₂).

-

Stable Product Formation: The final product is a stable dihydropyridazine derivative.

Mechanism of the Methyltetrazine-TCO IEDDA Reaction.

A similar mechanism occurs with norbornene dienophiles, though the reaction stoichiometry can sometimes be more complex, with the potential for a second tetrazine molecule to react with an intermediate, resulting in a 1:2 adduct.[4][6]

Reaction Kinetics and Substituent Effects

The kinetics of the methyltetrazine IEDDA reaction are a key advantage, with second-order rate constants (k₂) that can be orders of magnitude higher than other click chemistry reactions.[1]

| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biocompatibility |

| Tetrazine-TCO Ligation | Up to 10⁷, typically 800 - 30,000 [1] | Excellent (copper-free) [1] |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴[1] | Limited in vivo due to copper cytotoxicity[1] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1[1] | Excellent (copper-free) |

The reactivity of both the tetrazine and the dienophile can be tuned by modifying their substituents. For aryl-substituted tetrazines, electron-withdrawing groups generally increase the reaction rate by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO).[3][7] The position of the substituent on an aryl ring also has a significant impact, with para-substituents often exerting a stronger electronic effect.[7] The reactivity of dienophiles like cyclopropenes can also be modulated by substituents, affecting both reaction rates and aqueous stability.[8][9]

Experimental Protocols

The following provides a generalized experimental protocol for a typical methyltetrazine-TCO bioconjugation reaction.

Materials

-

Methyltetrazine-functionalized molecule (e.g., methyltetrazine-PEG-NHS ester)

-

TCO-functionalized molecule (e.g., TCO-protein)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, is commonly used.[1] Other buffers such as sodium bicarbonate can also be used.[2]

-

Quenching Reagent (optional): e.g., 1 M Tris-HCl, pH 8.0

-

Solvent for stock solutions: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

General Procedure for Protein-Protein Conjugation

-

Preparation of Reactants :

-

Prepare a stock solution of the methyltetrazine-NHS ester in DMSO or DMF (e.g., 10 mM).[10]

-

Dissolve or buffer-exchange the protein to be labeled with the tetrazine into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[11]

-

Prepare the TCO-labeled protein in a suitable reaction buffer like PBS.[11]

-

-

Labeling of Protein with Methyltetrazine :

-

Add a molar excess of the methyltetrazine-NHS ester stock solution to the protein solution (a 20-fold molar excess is a common starting point).[10]

-

Incubate the reaction for 60 minutes at room temperature.[2]

-

(Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[10]

-

Remove excess, unreacted methyltetrazine reagent via desalting spin column or dialysis.[2][10]

-

-

Conjugation Reaction :

-

Mix the methyltetrazine-labeled protein with the TCO-labeled protein in the reaction buffer. A slight molar excess (1.05 to 1.5-fold) of the tetrazine-labeled molecule is often recommended.[11]

-

Incubate the mixture for 30-60 minutes at room temperature. For less reactive partners or lower concentrations, the incubation time can be extended.[10][11]

-

-

Purification :

Monitoring the Reaction

The progress of the tetrazine-TCO ligation can be monitored spectrophotometrically by observing the disappearance of the characteristic tetrazine absorbance at approximately 520-550 nm.[1][2] For slower reactions, ¹H NMR spectroscopy can be used to track the disappearance of reactant peaks and the appearance of product peaks.[1]

Applications in Drug Development

The unique characteristics of methyltetrazine click chemistry have made it a powerful tool in various stages of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. precisepeg.com [precisepeg.com]

- 6. Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and reactivity comparisons of 1-methyl-3-substituted cyclopropene mini-tags for tetrazine bioorthogonal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. interchim.fr [interchim.fr]

- 11. benchchem.com [benchchem.com]

The Role of PEG5 Linkers in Enhancing Bioconjugate Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conjugation of therapeutic payloads, such as small molecule drugs or proteins, to larger biomolecules like antibodies has revolutionized targeted therapies. However, the inherent hydrophobicity of many payloads can lead to significant challenges in the solubility and stability of the resulting bioconjugate. Polyethylene glycol (PEG) linkers, particularly those with a discrete chain length of five ethylene (B1197577) glycol units (PEG5), have emerged as a critical tool to overcome these hurdles. This technical guide provides an in-depth analysis of the role of PEG5 linkers in enhancing bioconjugate solubility, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. The strategic incorporation of PEG5 linkers can lead to bioconjugates with improved aqueous solubility, reduced aggregation, and enhanced pharmacokinetic profiles, ultimately contributing to the development of safer and more effective therapeutics.

Introduction: The Solubility Challenge in Bioconjugation

The development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), often involves the covalent attachment of a hydrophobic small molecule to a larger, hydrophilic biomolecule. This juxtaposition of physicochemical properties can lead to a number of challenges:

-

Decreased Aqueous Solubility: The overall hydrophobicity of the bioconjugate can increase, leading to poor solubility in aqueous buffers and physiological fluids.

-

Aggregation: Hydrophobic interactions between bioconjugate molecules can drive aggregation, resulting in a loss of therapeutic activity, increased immunogenicity, and manufacturing difficulties.

-

Poor Pharmacokinetics: Aggregated or poorly soluble bioconjugates are often rapidly cleared from circulation, reducing their half-life and therapeutic efficacy.

To address these challenges, linker technology plays a pivotal role. The linker not only connects the different components of the bioconjugate but also critically influences its overall physicochemical properties.

The Physicochemical Impact of PEG5 Linkers on Solubility

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer that has been widely adopted in drug delivery and bioconjugation.[1] Discrete PEG linkers, which have a defined number of repeating ethylene glycol units, offer precise control over the linker's length and properties. A PEG5 linker, containing five ethylene glycol units, provides a balance of hydrophilicity and length, making it a versatile tool in bioconjugate design.

The primary mechanism by which PEG5 linkers enhance solubility is through their inherent hydrophilicity. The repeating ether oxygens in the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the linker and the conjugated payload.[2] This hydration shell effectively masks the hydrophobic nature of the payload, increasing the overall water solubility of the bioconjugate and preventing intermolecular hydrophobic interactions that lead to aggregation.[2][3]

The benefits of incorporating a PEG5 linker extend beyond improved solubility and include:

-

Increased Stability: By preventing aggregation, PEG5 linkers contribute to the overall stability of the bioconjugate in solution.[3]

-

Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule can reduce its renal clearance, leading to a longer circulation time in the bloodstream.[3]

-

Reduced Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[3]

Data Presentation: The Impact of PEG Linkers on Pharmacokinetics

While direct quantitative data on the solubility of PEG5-linked bioconjugates is often embedded in broader studies, the impact of PEGylation on pharmacokinetic parameters, which are influenced by solubility and stability, has been documented. Longer PEG chains have been shown to decrease the clearance of antibody-drug conjugates, indicating improved stability and a longer half-life in circulation.

| Linker | ADC Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~12 |

| PEG4 | ~8 |

| PEG8 | ~5 |

Data adapted from a study on homogeneous Drug-to-Antibody Ratio (DAR) 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.

This trend highlights the significant contribution of PEG linkers to the in vivo performance of bioconjugates, a consequence of their ability to improve solubility and reduce aggregation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PEG5 linker, its conjugation to a protein, and the subsequent measurement of the bioconjugate's solubility.

Synthesis of a Heterobifunctional Alkyne-PEG5-Azide Linker

This protocol describes a general method for synthesizing a versatile PEG5 linker with orthogonal reactive groups.

Materials:

-

Pentaethylene glycol

-

Propargyl bromide

-

Sodium hydride (NaH)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium azide (B81097) (NaN3)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

Procedure:

-

Monopropargylation of Pentaethylene Glycol:

-

Dissolve pentaethylene glycol in anhydrous THF.

-

Cool the solution to 0 °C and add NaH portion-wise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract with DCM.

-

Purify the crude product by silica (B1680970) gel chromatography to obtain alkyne-PEG5-OH.

-

-

Mesylation of Alkyne-PEG5-OH:

-

Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.

-

Add MsCl dropwise and stir for 2 hours at room temperature.

-

Wash the reaction mixture with dilute HCl and brine.

-

Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.

-

-

Azidation of Alkyne-PEG5-OMs:

-

Dissolve alkyne-PEG5-OMs in DMF and add NaN3.

-

Heat the reaction to 80 °C and stir overnight.

-

Cool the reaction, add water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by silica gel chromatography to yield alkyne-PEG5-N3.

-

Conjugation of a PEG5 Linker to a Protein

This section details two common methods for conjugating a PEG5 linker to a protein: targeting primary amines (e.g., lysine (B10760008) residues) using an NHS ester and targeting free thiols (e.g., cysteine residues) using a maleimide (B117702).

Materials:

-

Protein (e.g., antibody) in phosphate-buffered saline (PBS), pH 7.4

-

NHS-PEG5-linker (e.g., NHS-PEG5-Azide)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Protein Preparation:

-

Buffer exchange the protein into a phosphate (B84403) buffer at pH 7.5-8.5. The concentration of the protein should typically be between 1-10 mg/mL.

-

-

Linker Preparation:

-

Immediately before use, dissolve the NHS-PEG5-linker in anhydrous DMSO to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the dissolved NHS-PEG5-linker to the protein solution. A 10-20 fold molar excess is a common starting point.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching:

-

Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the PEGylated protein from excess linker and byproducts using a desalting column or SEC.

-

Materials:

-

Protein with a free cysteine residue in PBS, pH 6.5-7.5

-

Maleimide-PEG5-linker (e.g., Maleimide-PEG5-Azide)

-

DMSO

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

SEC column

Procedure:

-

Protein Reduction (if necessary):

-

If the cysteine residue is in a disulfide bond, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bond.

-

Remove the excess TCEP using a desalting column.

-

-

Linker Preparation:

-

Dissolve the Maleimide-PEG5-linker in DMSO to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the dissolved Maleimide-PEG5-linker to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature in the dark.

-

-

Quenching:

-

Add a 100-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

Incubate for 20 minutes at room temperature.

-

-

Purification:

-

Purify the PEGylated protein using SEC to remove unreacted linker and quenching reagent.

-

Measurement of Bioconjugate Solubility

The following are two common methods for determining the solubility of a bioconjugate.

Materials:

-

Lyophilized bioconjugate

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Shaking incubator

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation:

-

Add an excess amount of the lyophilized bioconjugate to a known volume of the aqueous buffer in a sealed vial.

-

-

Equilibration:

-

Place the vial in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

-

Quantification:

-

Carefully remove an aliquot of the supernatant and determine the protein concentration using a UV-Vis spectrophotometer (measuring absorbance at 280 nm) or a calibrated HPLC method. The resulting concentration represents the thermodynamic solubility of the bioconjugate.

-

Materials:

-

Bioconjugate stock solution in a suitable solvent (e.g., DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplate

-

Plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm)

Procedure:

-

Serial Dilution:

-

Prepare a serial dilution of the bioconjugate stock solution in the same solvent.

-

-

Assay Plate Preparation:

-

Add a small volume of each dilution to the wells of a 96-well plate.

-

-

Induction of Precipitation:

-

Rapidly add the aqueous buffer to each well to bring the final solvent concentration to a low level (e.g., 1-2%).

-

-

Incubation and Measurement:

-

Incubate the plate for a set period (e.g., 2 hours) at room temperature.

-

Measure the absorbance (turbidity) of each well at 620 nm.

-

-

Data Analysis:

-

Plot the turbidity against the bioconjugate concentration. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

-

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental aspects of bioconjugation utilizing PEG5 linkers.

Conclusion

The incorporation of PEG5 linkers represents a significant advancement in bioconjugation, offering a powerful strategy to enhance the solubility and stability of complex therapeutic molecules. By imparting hydrophilicity and providing steric shielding, these linkers effectively mitigate the aggregation issues that can plague bioconjugates with hydrophobic payloads. The resulting improvements in the physicochemical and pharmacokinetic properties of the bioconjugate can widen the therapeutic window and contribute to the development of more effective and safer drugs. A comprehensive analytical strategy, employing the experimental protocols outlined in this guide, is essential for the successful design, synthesis, and characterization of these promising biotherapeutics. The continued exploration and optimization of linker technologies, including the use of discrete PEG moieties like PEG5, will undoubtedly play a crucial role in the future success of targeted therapies in oncology and beyond.

References

An In-depth Technical Guide to Bifunctional Bioorthogonal Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2][3] Coined by Carolyn Bertozzi, this field has revolutionized chemical biology by enabling the precise labeling and manipulation of biomolecules in their natural environment.[4] For a reaction to be considered bioorthogonal, it must be highly selective, rapid under physiological conditions (pH, temperature), and involve functional groups that are abiotic.[2][5][6] These reactions serve as powerful tools for a wide range of applications, including biomedical imaging, drug delivery, and protein synthesis.[7]

Bifunctional linkers are at the core of many of these applications, acting as molecular bridges that covalently connect two distinct molecules.[8] This guide provides a comprehensive overview of bifunctional bioorthogonal linkers, detailing their design, the chemistries that drive them, their applications in drug development, and the experimental protocols for their use.

Core Concepts: Anatomy of a Bifunctional Bioorthogonal Linker

A bifunctional bioorthogonal linker is a molecule designed with three key components: two distinct bioorthogonal reactive groups and a spacer arm. This architecture allows for a sequential or orthogonal conjugation strategy, where each reactive group can selectively couple with its complementary partner without cross-reactivity.

-

Reactive Group 1 : Forms a covalent bond with the first molecule of interest (e.g., a protein, antibody).

-

Reactive Group 2 : Forms a covalent bond with the second molecule of interest (e.g., a drug, imaging agent, or another protein).

-

Spacer Arm : Connects the two reactive groups. The nature of the spacer (e.g., its length, rigidity, and hydrophilicity) can significantly influence the stability, solubility, and overall properties of the final conjugate.

This design enables the modular and precise assembly of complex biomolecular conjugates.[8]

Caption: Core concept of a bifunctional bioorthogonal linker.

Key Bioorthogonal Reactions and Quantitative Data

Several bioorthogonal reactions have been developed, each with unique characteristics. The choice of reaction depends on factors like kinetics, stability, and the biocompatibility of the required reagents.[3] The most prominent reactions used in bifunctional linkers include Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (IEDDA) tetrazine ligation, and oxime/hydrazone ligations.[3][7]

Common Bioorthogonal Reactions

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free click chemistry reaction between a strained cyclooctyne (B158145) and an azide (B81097).[6] It is widely used due to the high stability of the reactants and the triazole product.[3][6]

-

Inverse-Electron-Demand Diels-Alder (IEDDA) : An extremely fast reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[9] Its exceptional kinetics make it ideal for in vivo applications where concentrations are low.[4]

-

Oxime/Hydrazone Ligation : A condensation reaction between an aldehyde or ketone and an alkoxyamine or hydrazine, respectively.[4][5] This reaction is reversible under acidic conditions, a property exploited in designing pH-sensitive cleavable linkers.

-

Staudinger Ligation : The first bioorthogonal reaction developed, it occurs between an azide and a phosphine.[4][5] While reliable, its kinetics are generally slower than newer methods.[5][10]

Quantitative Data on Reaction Kinetics

The efficiency of a bioorthogonal reaction is often quantified by its second-order rate constant. Faster rates are crucial for achieving high yields at the low concentrations typical in biological systems.

| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| Staudinger Ligation | Azide + Phosphine | 0.001 - 0.01 | First developed bioorthogonal reaction; slow kinetics.[5][10] |

| Oxime Ligation | Aldehyde/Ketone + Alkoxyamine | 0.001 - 1 | Reversible at low pH; aniline (B41778) is often used as a catalyst.[5] |

| SPAAC | Azide + Strained Alkyne (e.g., BCN) | 0.1 - 1.0 | Widely used "copper-free" click reaction; stable reactants.[10][11] |

| IEDDA Ligation | Tetrazine + trans-Cyclooctene (TCO) | 10³ - 10⁶ | Exceptionally fast kinetics; ideal for in vivo applications.[4] |

| Photo-Click Reaction | Tetrazole + Alkene (light-induced) | ~11 | Spatiotemporally controlled by light.[10] |

Applications in Drug Development

Bifunctional bioorthogonal linkers are instrumental in designing sophisticated therapeutic and diagnostic agents.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[8][12] The linker is a critical component, connecting the antibody to the drug.[12] An ideal ADC linker must be stable in systemic circulation to prevent premature drug release and its associated toxicity, but it must efficiently release the payload once inside the target cell.[12][13]

Caption: Experimental workflow for ADC synthesis and action.

Cleavable vs. Non-Cleavable Linkers

The strategy for payload release dictates the choice between a cleavable and a non-cleavable linker.

-

Non-Cleavable Linkers : These form a stable bond that is not designed to be broken.[14] The payload is released only after the complete lysosomal degradation of the antibody, which can result in an active drug metabolite. An example is the thioether-based SMCC linker used in Trastuzumab emtansine (T-DM1).[14]

-

Cleavable Linkers : These are designed to be broken by specific triggers within the tumor microenvironment or inside the cancer cell. This allows for more controlled and efficient drug release. Common cleavage strategies include:

-

Enzyme-Cleavable : Linkers containing peptide sequences (e.g., Val-Cit) that are substrates for lysosomal proteases like Cathepsin B.[13]

-

pH-Sensitive : Linkers with acid-labile groups, such as hydrazones, that hydrolyze in the acidic environment of endosomes and lysosomes.

-

Redox-Sensitive : Linkers containing disulfide bonds that are cleaved in the reducing environment inside the cell, which has a higher concentration of glutathione (B108866) than the bloodstream.[15][]

-

Caption: Common bioorthogonal cleavable linker strategies.

In Vivo Chemistry for Prodrug Activation

Bifunctional linkers are key to pretargeting strategies, where a targeting molecule (e.g., an antibody) functionalized with one bioorthogonal handle is administered first.[17] After it has accumulated at the target site and cleared from circulation, a second molecule (a prodrug or imaging agent) with the complementary handle is administered. The two components react in vivo, activating the drug or localizing the imaging signal specifically at the target site, thereby improving the therapeutic index and image quality.[17]

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis and application of bifunctional bioorthogonal linkers. Researchers should adapt these based on their specific molecules and linker chemistries.

Protocol 1: Synthesis of a Heterobifunctional Linker (BCN-Oxyamine)

This protocol is adapted from the synthesis of a linker combining a strained alkyne (BCN) for SPAAC and an oxyamine for oxime ligation.[11][18]

Objective : To synthesize a bifunctional linker for dual bioorthogonal glycosylation strategies.[11]

Materials :

-

exo-Bicyclononyne alcohol (BCN-OH)

-

N-hydroxyphthalimide

-

Diisopropyl azodicarboxylate (DIAD)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Methylamine (B109427) (MeNH₂) in methanol, anhydrous

Methodology :

-

Mitsunobu Reaction :

-

Dissolve BCN-OH (1 equivalent), N-hydroxyphthalimide (1.2 equivalents), and PPh₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add DIAD (1.2 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 5-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure and purify the crude product (phthalimide-protected oxyamine) by silica (B1680970) gel column chromatography.

-

-

Deprotection to form Free Oxyamine :

-

Dissolve the purified phthalimide-protected oxyamine from the previous step in anhydrous methanol.

-

Add an excess of methylamine solution (e.g., 10 equivalents).

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture and purify the final bifunctional linker (BCN-oxyamine) using reverse-phase HPLC.

-

Confirm the structure and purity using ¹H NMR and Mass Spectrometry.

-

Protocol 2: Bioorthogonal Labeling in Living Cells

This protocol provides a general workflow for labeling intracellular proteins using a bioorthogonal linker strategy, adapted from a vinylboronic acid (VBA) labeling procedure.[19]

Objective : To fluorescently label a target protein in living cells.

Materials :

-

HeLa cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Cell-permeable bifunctional probe (e.g., inhibitor-linker conjugate)

-

Cell-permeable fluorescent reporter with complementary bioorthogonal handle (e.g., tetrazine-fluorophore)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer with protease inhibitors

-

Confocal microscope

Methodology :

-

Cell Culture : Culture HeLa cells in complete DMEM at 37°C with 5% CO₂. Seed cells in appropriate vessels (e.g., glass-bottom dishes for microscopy) and allow them to adhere overnight.[19]

-

Probe Incubation :

-

Prepare a stock solution of the cell-permeable probe (e.g., an inhibitor linked to a TCO group) in DMSO.

-

Dilute the stock solution in fresh cell culture medium to the desired final concentration.

-

Remove the old medium from the cells and add the medium containing the probe. Treat a control set of cells with an equivalent volume of DMSO.

-

Incubate the cells for a specified time (e.g., 1-3 hours) at 37°C to allow for probe uptake and target binding.[19]

-

-

Fluorescent Labeling :

-

Prepare a stock solution of the fluorescent reporter (e.g., tetrazine-BODIPY) in DMSO.

-

After the probe incubation, wash the cells twice with warm PBS to remove any unbound probe.

-

Add fresh medium containing the fluorescent reporter to the cells.

-

Incubate for a shorter period (e.g., 15-30 minutes) at 37°C to allow for the bioorthogonal reaction to occur.

-

-

Imaging :

-

Wash the cells twice with PBS to remove the unbound fluorescent reporter.

-

Add fresh medium or PBS for imaging.

-

Image the cells using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophore.[19]

-

Conclusion and Future Outlook

Bifunctional bioorthogonal linkers are sophisticated chemical tools that have significantly advanced our ability to construct complex molecular architectures for biological applications.[11] Their modularity and selectivity have been particularly impactful in the field of drug development, enabling the creation of highly targeted therapies like ADCs with improved safety and efficacy profiles.[1]

The future of this field lies in the discovery of new bioorthogonal reactions with even faster kinetics and greater stability, as well as the design of novel "smart" linkers that can respond to multiple stimuli for more precise spatiotemporal control over payload release. As our understanding of disease biology deepens, the synergy between innovative linker chemistry and targeted drug delivery will continue to drive the development of the next generation of precision medicines.

References

- 1. jocpr.com [jocpr.com]

- 2. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eurjchem.com [eurjchem.com]

- 7. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]

- 8. Bi- and tri-orthogonal linkers for bioconjugation [morressier.com]

- 9. Bioorthogonal Probes [biosyn.com]

- 10. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 13. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Imaging and Therapeutic Integration Bifunctional Molecules Based on Bio-Orthogonal Reaction and Releasable Disulfide Bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyltetrazine-amido-PEG5-alkyne

This guide provides comprehensive technical information on Methyltetrazine-amido-PEG5-alkyne, a key reagent in bioconjugation and drug development. It is intended for researchers, scientists, and professionals in these fields, offering detailed data, experimental protocols, and a visual representation of its application in a typical workflow.

Core Molecular Data

This compound is a heterobifunctional linker molecule widely utilized in the field of bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2] Its structure incorporates a methyltetrazine moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne group, enabling versatile conjugation strategies. The methyltetrazine group reacts with trans-cyclooctene (B1233481) (TCO) modified molecules via an inverse-electron-demand Diels-Alder cycloaddition, a type of click chemistry reaction known for its high speed and specificity. The terminal alkyne allows for conjugation to azide-containing molecules through copper-catalyzed or copper-free click chemistry.

Below is a summary of the key molecular data for this compound:

| Property | Value |

| Molecular Formula | C₂₄H₃₃N₅O₆[][3] |

| Molecular Weight | 487.55 g/mol [] |

| Monoisotopic Mass | 487.24308379 g/mol [] |

| Purity | Typically >98% |

| Appearance | Solid |

| Solubility | Soluble in DMSO, DCM, DMF[] |

| CAS Number | 2322322-23-4[] |

Experimental Protocol: Antibody-Drug Conjugation using this compound

This protocol outlines a general procedure for conjugating a small molecule drug containing an azide (B81097) group to an antibody that has been modified with a TCO group, using this compound as the linker.

Materials:

-

TCO-modified antibody

-

Azide-containing small molecule drug

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

-

UV-Vis spectrophotometer

-

LC-MS system

Methodology:

-

Preparation of Reagents:

-

Dissolve the TCO-modified antibody in PBS at a concentration of 5-10 mg/mL.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 10 mM stock solution of the azide-containing small molecule drug in anhydrous DMSO.

-

-

Reaction of this compound with TCO-modified Antibody:

-

To the TCO-modified antibody solution, add a 5-10 molar excess of the this compound stock solution.

-

Gently mix the solution and allow it to react for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification of the Antibody-Linker Conjugate:

-

Remove the excess, unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) pre-equilibrated with PBS.

-

Collect the fractions containing the antibody-linker conjugate. The protein concentration can be determined by measuring the absorbance at 280 nm.

-

-

Conjugation of the Azide-containing Drug to the Antibody-Linker Conjugate:

-

To the purified antibody-linker conjugate, add a 3-5 molar excess of the azide-containing small molecule drug stock solution.

-

If using a copper-catalyzed reaction, add the copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) to the reaction mixture. For copper-free click chemistry (e.g., with a DBCO-azide), no catalyst is needed.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Final Purification and Characterization:

-

Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography to remove any unreacted drug and other small molecules.

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR). This can be done using techniques such as UV-Vis spectroscopy (by measuring absorbance at 280 nm for the antibody and at a wavelength specific to the drug), hydrophobic interaction chromatography (HIC), or mass spectrometry (LC-MS).

-

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the antibody-drug conjugation described above.

Caption: Workflow for Antibody-Drug Conjugation.

References

A Technical Guide to Methyltetrazine-amido-PEG5-alkyne: A Bifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-amido-PEG5-alkyne (CAS Number: 2322322-23-4) is a versatile, hetero-bifunctional crosslinker integral to the fields of bioconjugation, chemical biology, and therapeutic development.[] Its unique architecture, featuring a terminal alkyne and a methyltetrazine moiety connected by a polyethylene (B3416737) glycol (PEG) spacer, enables precise and efficient covalent bond formation through two distinct and mutually orthogonal bioorthogonal "click" chemistry reactions. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2322322-23-4 | [] |

| Molecular Formula | C₂₄H₃₃N₅O₆ | [] |

| Molecular Weight | 487.55 g/mol | [] |

| Synonyms | N-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)-4,7,10,13,16-pentaoxanonadec-18-ynamide | [] |

| Solubility | Soluble in DMSO, DCM, DMF | [] |

| Storage | Store at -20°C, protect from light | [2] |

Bioorthogonal Reactivity and Applications

The power of this compound lies in its dual reactivity, allowing for sequential or modular construction of complex bioconjugates.

-

Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC): The methyltetrazine group reacts with exceptional speed and selectivity with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[3] This reaction is catalyst-free, proceeds rapidly under physiological conditions, and is a cornerstone of modern bioconjugation for applications like live-cell imaging and protein labeling.[4][5]

-

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): The terminal alkyne group participates in the classic copper(I)-catalyzed click reaction with azide-functionalized molecules.[6] This reaction is highly efficient and specific, forming a stable triazole linkage.[7]

This dual functionality makes it an ideal linker for applications requiring the precise assembly of multiple components, such as in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Application in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8] The linker connecting the target-binding ligand and the E3-ligase-binding ligand is a critical component influencing the PROTAC's efficacy.[9]

This compound is particularly well-suited for PROTAC synthesis. One innovative strategy, termed "Click-Formed Proteolysis Targeting Chimeras" (CLIPTACs), involves the in-cell assembly of the PROTAC from two smaller, more cell-permeable precursors.[10][11] For instance, a target-binding molecule functionalized with a TCO group and an E3-ligase binder tagged with a tetrazine can be administered to cells, where they rapidly react via SPIEDAC to form the active PROTAC, initiating target protein degradation.[10]

Experimental Protocols

Protocol 1: Tetrazine-TCO Ligation for Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, Protein A and Protein B, using a tetrazine-TCO ligation strategy. This involves first functionalizing each protein with the complementary reactive group (TCO or tetrazine) and then mixing them to form the conjugate.

Materials:

-

Protein A and Protein B

-

TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)

-

Methyltetrazine-PEG-NHS ester (e.g., Methyltetrazine-PEG4-NHS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Spin desalting columns

Procedure:

-

Protein Functionalization with TCO (Protein A): a. Dissolve Protein A in PBS buffer. If the storage buffer contains primary amines (e.g., Tris), exchange it for PBS.[12] b. Prepare a 10-20 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO.[13] c. Add 1 M NaHCO₃ to the protein solution to a final concentration of ~50 mM.[3] d. Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein.[13] e. Incubate the reaction for 60 minutes at room temperature.[3] f. Purify the TCO-labeled protein using a spin desalting column to remove excess reagent.[3][12]

-

Protein Functionalization with Tetrazine (Protein B): a. Repeat steps 1a-1f for Protein B, using the Methyltetrazine-PEG-NHS ester.

-

TCO-Tetrazine Ligation: a. Mix the purified TCO-Protein A and Tetrazine-Protein B in a 1:1 molar ratio in PBS.[3] A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used to ensure complete reaction of the TCO-protein.[12] b. Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[12] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (510-550 nm).[3] c. The resulting protein-protein conjugate is now ready for use or further purification if necessary.

| Parameter | Value | Conditions | Source |

| Reaction Rate Constant (k) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | General range for TCO-tetrazine ligation | [3] |

| Reaction Rate Constant (k) | up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO | [12] |

| Reaction pH | 6.0 - 9.0 | PBS Buffer | [3] |

| Reaction Temperature | 4°C, 25°C, or 37°C | Application dependent | |

| Incubation Time (Conjugation) | 30 - 120 minutes | Protein-protein conjugation | [12] |

Protocol 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol provides a general method for conjugating an alkyne-containing molecule (such as this compound) to an azide-containing biomolecule.

Materials:

-

Alkyne-functionalized molecule (e.g., this compound)

-

Azide-functionalized biomolecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate

-

THPTA (water-soluble ligand)

-

Reaction Buffer (e.g., PBS)

-

DMSO

Procedure:

-

Prepare Stock Solutions: a. Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO. b. Prepare a 10 mM stock solution of the azide-functionalized biomolecule in an appropriate buffer. c. Prepare a 100 mM stock solution of Sodium Ascorbate in water. This should be made fresh.[14] d. Prepare a 20 mM stock solution of CuSO₄ in water.[15] e. Prepare a 100 mM stock solution of THPTA ligand in water.[15]

-

CuAAC Reaction: a. In a microcentrifuge tube, combine the azide-functionalized biomolecule and the alkyne-functionalized molecule in the desired molar ratio (typically a slight excess of one reagent is used). b. Add the THPTA solution to the reaction mixture.[15] c. Add the CuSO₄ solution. A pre-complex of CuSO₄ and THPTA can be prepared by mixing them for several minutes before adding to the main reaction.[14][15] d. Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.[15] e. Incubate the reaction for 30-60 minutes at room temperature, protected from light.[14][15] f. The resulting conjugate can be purified using methods appropriate for the biomolecule (e.g., dialysis, size-exclusion chromatography, or ethanol (B145695) precipitation for oligonucleotides).[14]

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its bifunctional nature enables the construction of complex molecular architectures through highly efficient and orthogonal click reactions. The detailed protocols and conceptual frameworks provided in this guide serve as a starting point for the innovative application of this linker in creating next-generation bioconjugates and therapeutics.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Methyltetrazine-PEG5-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]

- 10. Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. confluore.com [confluore.com]

- 15. broadpharm.com [broadpharm.com]

The Chemistry and Application of Tetrazine Probes in Live-Cell Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized our ability to visualize and study complex biological processes in their native environment. Among the array of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a powerful tool for live-cell imaging due to its exceptionally fast reaction kinetics and high specificity.[1] This technical guide provides an in-depth overview of the core principles, applications, and methodologies of tetrazine-based live-cell imaging, tailored for researchers, scientists, and professionals in drug development.

Core Principle: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The foundation of tetrazine-based labeling lies in the iEDDA reaction, a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) and an electron-rich dienophile, typically a strained alkene or alkyne like trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is exceptionally fast and proceeds readily under physiological conditions without the need for a catalyst.[3] The reaction is followed by a retro-Diels-Alder reaction that eliminates dinitrogen gas, rendering the ligation irreversible.[4][5] This rapid and specific covalent bond formation enables the precise labeling of biomolecules in living cells.[6]

A key advantage of many tetrazine-fluorophore conjugates is their fluorogenic nature. The tetrazine moiety often quenches the fluorescence of the attached dye.[7][8] Upon reaction with a dienophile, this quenching effect is alleviated, leading to a significant increase in fluorescence intensity, which allows for "no-wash" imaging with high signal-to-background ratios.[3][7][9]

Data Presentation: Performance of Tetrazine Derivatives

The selection of a tetrazine probe is critical and depends on a balance of reactivity, stability, and fluorogenic properties. The following tables summarize the performance of various tetrazine derivatives based on published data.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference(s) |

| 3,6-diaryl-s-tetrazine | TCO | 2000 | 9:1 Methanol/Water | [2] |

| Coumarin-fused 1,2,3,4-tetrazole | up to 19.5 | in vivo | [6] | |

| Diphenyl-s-tetrazine (CF₃-substituted) | TCO | Nearly quantitative labeling within minutes at low micromolar concentrations | in vivo | [10] |

Table 1: Reaction Kinetics of Selected Tetrazine Derivatives. Note: Reaction rates are highly dependent on the specific structures of the tetrazine and dienophile, as well as the reaction conditions.[1]

| Fluorophore | Tetrazine Linkage | Fold Fluorescence Enhancement | Quantum Yield (ΦF) (unreacted) | Quantum Yield (ΦF) (reacted) | Reference(s) |

| o-TzR | ortho-tetrazine substituent | 95-fold | [11] | ||

| o-TzSiR | ortho-tetrazine substituent | 45-fold | 0.7% | [11] | |

| Various | Alkenyl tetrazine derivatives | >100-fold | [3] |

Table 2: Fluorogenic Properties of Tetrazine-Dye Conjugates. The fluorescence turn-on is a critical parameter for achieving high contrast in live-cell imaging.[3] The design of the linker between the tetrazine and the fluorophore plays a crucial role in the quenching efficiency.[9]

Experimental Protocols

Reproducible and comparable data are essential for the rational selection and application of tetrazine probes. Below are detailed methodologies for key experiments.

Protocol 1: General Procedure for Live-Cell Labeling and Imaging

This protocol outlines the steps for labeling a target protein in live cells using a genetically encoded dienophile and a fluorogenic tetrazine probe.

Materials:

-

Mammalian cells expressing the protein of interest tagged with a dienophile (e.g., TCO-lysine).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Fluorogenic tetrazine-dye conjugate (e.g., 1-3 µM in PBS).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Confocal microscope.

Procedure:

-

Cell Culture: Culture the cells expressing the TCO-tagged protein in a suitable vessel (e.g., glass-bottom dish) to the desired confluency.

-

Labeling:

-

Remove the cell culture medium.

-

Wash the cells once with PBS.

-

Add the solution of the fluorogenic tetrazine-dye conjugate to the cells.

-

Incubate for 10-30 minutes at 37°C. For "no-wash" imaging, proceed directly to imaging. For applications requiring lower background, wash the cells 2-3 times with PBS before imaging.[12]

-

-

Imaging:

-

Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Acquire images and analyze the fluorescence signal to determine the localization and dynamics of the labeled protein.

-

Protocol 2: Spatiotemporal Control of Labeling using Photo-activated Tetrazines

This protocol enables the labeling of specific cells within a population with high spatial and temporal precision using a photocaged dihydrotetrazine.[13][14]

Materials:

-

HeLa cells.

-

Photocaged dihydrotetrazine.

-

TCO-conjugated fluorophore (e.g., TCO-AF488).

-

Laser scanning microscope with a 405 nm laser.

Procedure:

-

Cell Preparation: Culture HeLa cells on a suitable imaging dish.

-

Incubation: Incubate the cells with the photocaged dihydrotetrazine to allow its incorporation into the cell membrane.

-

Fluorophore Addition: Wash the cells and add a solution containing the TCO-conjugated fluorophore (e.g., 3 nM TCO-AF488).

-

Photo-activation:

-

Identify a target cell using the microscope.

-

Irradiate the selected cell with a 405 nm laser (e.g., 20 mW for 20 seconds) to uncage the dihydrotetrazine, leading to the formation of the reactive tetrazine.[14]

-

-

Imaging:

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.

Caption: General workflow for live-cell imaging using tetrazine bioorthogonal chemistry.

Caption: Workflow for light-activated, spatiotemporally controlled cell labeling.

Advanced Applications and Future Directions

The versatility of tetrazine ligation has led to its application in a wide range of advanced imaging techniques.

-

Super-Resolution Microscopy: Tetrazine-dye conjugates have been successfully employed in super-resolution imaging techniques such as STED and SOFI, enabling the visualization of cellular structures with unprecedented detail.[8][9][11]

-

Pretargeted Imaging: In this strategy, a biomolecule of interest is first targeted with a dienophile-conjugated antibody. After clearance of the unbound antibody, a radiolabeled tetrazine is administered, which rapidly reacts with the pre-targeted antibody for applications like positron emission tomography (PET) imaging.[4][16][17][18]

-

Drug Delivery: The "click-to-release" strategy utilizes the tetrazine ligation to trigger the release of a therapeutic agent at a specific site.[14][15] Light-activated tetrazines offer the potential for photopharmacology, where drug release can be precisely controlled in space and time.[13][14]

The ongoing development of new tetrazine and dienophile derivatives with improved kinetics, stability, and fluorogenic properties continues to expand the toolkit for live-cell imaging.[3] These advancements, coupled with progress in microscopy and genetic engineering, will undoubtedly lead to new discoveries in basic biology and the development of novel diagnostic and therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unict.it [iris.unict.it]

- 6. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 7. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00039K [pubs.rsc.org]

- 18. Development of 18F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction has rapidly ascended as a premier bioorthogonal chemistry tool, distinguished by its exceptionally fast kinetics, high specificity, and ability to function within complex biological systems without the need for a catalyst.[1][2] This guide offers a comprehensive exploration of the core principles of iEDDA chemistry, with a particular focus on the widely used tetrazine ligation, alongside detailed experimental protocols and quantitative data to support its application in research and drug development.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, most commonly a 1,2,4,5-tetrazine, and an electron-rich dienophile.[1][3] This is the reverse of the classical Diels-Alder reaction. The rapid kinetics of the iEDDA reaction are a result of a narrow energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4][5]

Mechanism:

The reaction is initiated by a [4+2] cycloaddition to form a highly unstable bicyclic intermediate.[1][3] This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable 4,5-dihydropyridazine product.[5][6] This dihydropyridazine (B8628806) can then isomerize to a 1,4-dihydropyridazine or be oxidized to a pyridazine.[3][7] The release of N₂ as the sole byproduct makes this reaction exceptionally clean for in vivo applications.[6]

Quantitative Data: Reaction Kinetics

The selection of the appropriate tetrazine and dienophile is critical for experimental success. The following tables summarize key quantitative data, primarily second-order rate constants (k₂), to aid in this selection. The reactivity of tetrazines is influenced by their substituents, with electron-withdrawing groups generally increasing the reaction rate.[5][8] Similarly, strained dienophiles like trans-cyclooctenes (TCO) exhibit significantly higher reactivity.[5][8]

| Diene (Tetrazine) | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 | 9:1 Methanol/Water |

| 3,6-di-(2-pyridyl)-s-tetrazine | norbornene | 1.9 | Not Specified |

| Tetrazine-PEG₄-NHS Ester | TCO-PEG₄-DBCO | 3.3 x 10⁵ | Not Specified |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | (E)-cyclooct-4-enol | 310 | Acetonitrile |

| 3,6-diphenyl-1,2,4,5-tetrazine | (E)-cyclooct-4-enol | 140 | Acetonitrile |

Note: Rate constants can vary significantly based on the specific substituents on both the tetrazine and dienophile, as well as the solvent and temperature.

Applications in Drug Development and Research

The exceptional properties of the iEDDA reaction have made it an invaluable tool in various research and therapeutic areas.

-

Bioconjugation: iEDDA reactions are widely used to label biomolecules such as proteins, nucleic acids, and lipids with high specificity.[3]

-

Live-Cell Imaging: The bioorthogonality of the reaction allows for real-time imaging of biological processes within living cells without causing toxicity.[9][10]

-

Pretargeted Drug Delivery: This innovative strategy involves a two-step approach for targeted cancer therapy.[3][11] First, a bioorthogonal-tagged antibody is administered and allowed to accumulate at the tumor site. Subsequently, a small-molecule drug conjugated to the complementary reactive partner is introduced, which then rapidly reacts at the target site, minimizing systemic exposure and toxicity.[3][11]

-

Drug Release: "Click-to-release" systems utilize iEDDA reactions to trigger the release of a therapeutic agent at a specific location.[2][3] For example, an antibody-drug conjugate can be designed to release its payload upon reaction with a tetrazine-based activator.[3]

Experimental Protocols

The following are representative protocols for the synthesis of a common tetrazine and a typical bioconjugation procedure.

1. Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a common method for synthesizing a frequently used tetrazine derivative.[1]

-

Materials: 2-cyanopyridine (B140075), anhydrous hydrazine (B178648), sulfur (optional catalyst), ethanol (B145695), sodium nitrite (B80452) (NaNO₂), glacial acetic acid.[1]

-

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol).[1] The mixture can be stirred in ethanol at room temperature or gently heated (e.g., to 78°C) for several hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Oxidation to Tetrazine: After the initial reaction is complete, cool the mixture in an ice bath.[1] Slowly add an aqueous solution of sodium nitrite, followed by the dropwise addition of glacial acetic acid.[1] A color change to a vibrant pink or red indicates the formation of the tetrazine.[1]

-

Purification: The crude product can be extracted with an organic solvent like dichloromethane (B109758) and purified by column chromatography on silica (B1680970) gel to yield the final colored solid product.[1]

-

2. Antibody Labeling with a trans-Cyclooctene (TCO) Derivative

This protocol outlines the general steps for labeling an antibody with a TCO derivative for subsequent iEDDA ligation.[1]

-

Materials: Antibody solution (1-5 mg/mL), reaction buffer (e.g., PBS pH 7.4), TCO-NHS ester, spin desalting column.

-

Procedure:

-

Antibody Preparation: Prepare the antibody solution in the reaction buffer at a concentration of 1-5 mg/mL.[1]

-

TCO Conjugation: Add the TCO-NHS ester (typically dissolved in DMSO) to the antibody solution at a specific molar excess. The reaction is usually incubated for 30-60 minutes at room temperature.

-

Purification: Remove the unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[1] The purified TCO-labeled antibody is then ready for the iEDDA reaction with a tetrazine-functionalized molecule.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 4. mdpi.com [mdpi.com]

- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 6. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Technical Guide to Utilizing Terminal Alkynes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of modern chemical synthesis, enabling the efficient and reliable formation of 1,4-disubstituted 1,2,3-triazoles. This reaction, a prime example of "click chemistry," is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3] This technical guide provides an in-depth exploration of the use of terminal alkynes in CuAAC reactions, focusing on the core mechanism, experimental protocols, and quantitative data to aid researchers in the successful application of this powerful transformation.

The Core of the Reaction: Mechanism and Kinetics

The CuAAC reaction proceeds via a multi-step catalytic cycle with copper(I) as the active catalytic species.[4] This catalyzed pathway offers a significant rate acceleration of 107 to 108 compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[4][5] The copper-catalyzed version, in contrast, is highly regioselective, exclusively yielding the 1,4-isomer.[1]

The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, which lowers the pKa of the acetylenic proton and facilitates the formation of a copper acetylide intermediate.[6] This intermediate then reacts with the azide (B81097) in a stepwise process. DFT calculations suggest the involvement of a six-membered copper metallacycle that subsequently rearranges to a triazolyl-copper derivative.[5] Protonolysis then releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, closing the catalytic cycle.[5] Several experimental and computational studies suggest that dicopper species may be the active catalysts, exhibiting higher activity than their monomeric counterparts.[7]

The kinetics of the CuAAC reaction can be influenced by several factors, including the choice of copper source, ligands, solvent, and the nature of the alkyne and azide substrates.[8] The reaction is typically second order with respect to both the copper(I) concentration and the alkyne concentration at intermediate concentrations.[6] The use of ligands can significantly accelerate the reaction rate.[9]

Key Experimental Parameters and Protocols

The success of a CuAAC reaction hinges on the careful selection of reagents and reaction conditions. This section outlines the critical components and provides generalized experimental protocols.

Catalyst and Ligand Systems